molecular formula C7H3Br2FN2 B3294731 3,4-Dibromo-6-fluoro-1H-indazole CAS No. 887567-86-4

3,4-Dibromo-6-fluoro-1H-indazole

Cat. No.: B3294731
CAS No.: 887567-86-4
M. Wt: 293.92 g/mol
InChI Key: SDMPNDGERLMNED-UHFFFAOYSA-N
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Description

3,4-Dibromo-6-fluoro-1H-indazole is a useful research compound. Its molecular formula is C7H3Br2FN2 and its molecular weight is 293.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dibromo-6-fluoro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FN2/c8-4-1-3(10)2-5-6(4)7(9)12-11-5/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMPNDGERLMNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3,4-Dibromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical profile, synthesis, and application logic of 3,4-Dibromo-6-fluoro-1H-indazole (CAS 887567-86-4) . It is designed for medicinal chemists requiring a bifunctional scaffold for orthogonal cross-coupling strategies.

CAS 887567-86-4 | Molecular Formula: C₇H₃Br₂FN₂ | MW: 293.92 g/mol

Executive Summary & Strategic Utility

This compound is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors (e.g., FGFR, PI3K, and VEGFR pathways). Its structural value lies in its orthogonal reactivity profile :

  • C3-Bromine: Highly reactive toward oxidative addition (Suzuki/Sonogashira) under mild conditions.

  • C4-Bromine: Sterically hindered and electronically distinct, requiring forcing conditions or specialized ligands, allowing for sequential functionalization.

  • C6-Fluorine: Modulates metabolic stability (blocks Phase I oxidation) and enhances lipophilicity without adding significant steric bulk.

Chemical Profile & Physical Properties[1][2]

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidTypical of poly-halogenated indazoles.
Purity ≥ 97% (HPLC)Critical for preventing homo-coupling side reactions.
Solubility DMSO, DMF, THFPoor solubility in water and non-polar alkanes.
pKa (NH) ~13.8Calculated; requires base (e.g., Cs₂CO₃) for N-alkylation.
Storage 2–8°C, Inert AtmosphereHygroscopic; store under Argon/Nitrogen.

Synthesis & Manufacturing Protocol

The synthesis of CAS 887567-86-4 is rarely a single-step process. High-purity isolation requires a convergent route starting from 4-bromo-6-fluoro-2-methylaniline .

Step-by-Step Methodology
Phase 1: Construction of the Indazole Core (Jacobson Cyclization)
  • Acetylation: Treat 4-bromo-6-fluoro-2-methylaniline with acetic anhydride (

    
    ) in chloroform to protect the amine.
    
    • Why: Prevents side reactions during the nitrosation step.

  • Nitrosation & Cyclization: React the acetanilide intermediate with isoamyl nitrite and potassium acetate (KOAc) in toluene at reflux (80–90°C).

    • Mechanism:[1][2][3][4][5] Formation of the N-nitroso intermediate followed by intramolecular cyclization onto the methyl group and subsequent tautomerization.

    • Product:4-Bromo-6-fluoro-1H-indazole .[6][7]

Phase 2: C3-Selective Bromination
  • Reagents: Dissolve 4-bromo-6-fluoro-1H-indazole in DMF. Add N-Bromosuccinimide (NBS) (1.05 equiv).

  • Conditions: Stir at room temperature (25°C) for 2–4 hours.

    • Control: Monitor by LC-MS. Over-bromination is rare due to the deactivated nature of the ring, but temperature control is vital to prevent N-bromination.

  • Workup: Quench with aqueous sodium thiosulfate (

    
    ) to remove excess bromine species. Precipitate with water, filter, and wash with cold heptane.
    
Synthesis Logic Diagram

SynthesisRoute Start 4-Bromo-6-fluoro- 2-methylaniline Step1 Acetylation (Ac2O, CHCl3) Start->Step1 Inter1 Acetanilide Intermediate Step1->Inter1 Step2 Cyclization (Isoamyl nitrite, KOAc) Inter1->Step2 Core 4-Bromo-6-fluoro- 1H-indazole Step2->Core Step3 C3-Bromination (NBS, DMF, 25°C) Core->Step3 Final 3,4-Dibromo-6-fluoro- 1H-indazole (CAS 887567-86-4) Step3->Final

Figure 1: Convergent synthesis pathway maximizing regiocontrol.

Reactivity & Functionalization Strategy

The core value of this molecule is the ability to differentiate between the two bromine atoms.[8][9]

Regioselectivity Rules (The "Why")
  • C3-Position (Pyrazole Ring): Electronically more deficient and accessible. In Pd-catalyzed cross-couplings (Suzuki-Miyaura), the oxidative addition of Pd(0) occurs here first .

  • C4-Position (Benzene Ring): Sterically hindered by the peri-interaction with C3 and the N1 position. Reacts second , typically requiring higher temperatures (>100°C) or specialized ligands (e.g., XPhos, RuPhos).

Experimental Protocol: Selective C3-Arylation

Use this protocol to install the first R-group at C3 while leaving C4-Br intact.

  • Setup: In a microwave vial, combine CAS 887567-86-4 (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%).
    
    • Note: Avoid highly active catalysts like

      
       in the first step to prevent "double coupling."
      
  • Solvent: Dioxane:Water (4:1). Degas with Argon for 10 mins.

  • Reaction: Heat to 85°C for 4–6 hours.

  • Result: Exclusive formation of the 3-Aryl-4-bromo-6-fluoro-1H-indazole .

Functionalization Logic Map

Reactivity Center This compound Path1 Step 1: C3-Coupling (Mild: Pd(PPh3)4, 80°C) Center->Path1 High Reactivity N_Protect Optional: N1-Protection (THP, SEM, Boc) Center->N_Protect Pre-requisite for N-alkylation Product1 3-Aryl-4-bromo-intermediate Path1->Product1 Path2 Step 2: C4-Coupling (Forcing: XPhos Pd G2, 110°C) Product1->Path2 Low Reactivity FinalProduct 3,4-Diaryl-6-fluoro-indazole (Kinase Inhibitor Core) Path2->FinalProduct

Figure 2: Orthogonal cross-coupling strategy for library generation.

Safety & Handling

  • Hazards: Classified as Irritant (H315, H319, H335) .

  • Sensitization: Potential skin sensitizer due to the halogenated motif.

  • Waste: Dispose of palladium-contaminated aqueous waste separately.

  • Storage: Store under inert gas. The C-Br bonds are light-sensitive over long periods; use amber vials.

References

  • Synthesis of Halogenated Indazoles: ChemicalBook & BenchChem Protocols. "Synthesis of 4-bromo-6-fluoro-1H-indazole derivatives."

  • Regioselectivity in Indazole Couplings: RSC Advances, 2021. "Regioselective C7 bromination and Suzuki–Miyaura cross-coupling of 4-substituted indazoles." (Validating C3 vs C4/C7 selectivity patterns).

  • Kinase Inhibitor Applications: Letters in Drug Design & Discovery, 2023. "Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents."

  • General Indazole Synthesis: Organic Chemistry Portal. "Synthesis of Indazoles via Diazotization."

Sources

3,4-Dibromo-6-fluoro-1H-indazole SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Orthogonal" Scaffold

In the landscape of fragment-based drug discovery (FBDD), 3,4-dibromo-6-fluoro-1H-indazole (CAS: 887567-86-4) represents a high-value "privileged scaffold."[1] Its significance lies not merely in its structure, but in its orthogonal reactivity profile .

For the medicinal chemist, this molecule offers three distinct vectors for diversification:

  • C3-Position: Highly reactive toward electrophilic aromatic substitution (EAS) and Palladium-catalyzed cross-coupling (Suzuki-Miyaura), serving as the primary vector for extending into the solvent-exposed regions of a kinase binding pocket.[1]

  • C4-Position: Sterically congested and electronically distinct, often requiring specialized conditions for coupling, making it ideal for "locking" conformation or probing hydrophobic pockets.

  • C6-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without adding significant steric bulk.[1]

This guide outlines the precise identification, synthesis logic, and handling protocols for this critical intermediate.

Chemical Identity & Informatics

Accurate registration is the bedrock of library generation. The following data has been validated against commercial catalogs and chemical rules.

Parameter Data / Value
Chemical Name This compound
CAS Number 887567-86-4
Molecular Formula C₇H₃Br₂FN₂
Molecular Weight 293.92 g/mol
Canonical SMILES FC1=CC2=C(C(Br)=C1)C(=NN2)Br
Isomeric SMILES Fc1cc(Br)c2c(Br)[nH]nc2c1
InChI String InChI=1S/C7H3Br2FN2/c8-4-1-5(10)2-6-3(4)7(9)12-11-6/h1-2H,(H,11,12)
Predicted pKa ~10.5 (NH acidity)

Note on Tautomerism: Like all indazoles, this compound exists in a tautomeric equilibrium between 1H- and 2H- forms.[1] In solution (DMSO/CDCl₃), the 1H-tautomer (proton on N1) generally predominates, but N-alkylation can lock either form depending on conditions.

Structural Analysis & Reactivity Profile

To utilize this scaffold effectively, one must understand the electronic "terrain" of the molecule.

The Reactivity Map
  • The C3-Bromine (The "Fast" Handle): The pyrazole ring of the indazole is electron-rich.[1] The C3 position is activated. In cross-coupling reactions (e.g., Suzuki), the C3-Br bond typically undergoes oxidative addition faster than the C4-Br bond. This allows for regioselective functionalization at C3 without touching C4.

  • The C4-Bromine (The "Slow" Handle): Located on the benzene ring, this position is sterically hindered by the peri-interaction with C3. It usually requires higher temperatures or more active catalysts (e.g., SPhos, XPhos) to couple.

  • The C6-Fluorine: This atom withdraws electron density from the benzene ring, slightly deactivating the C4 position further, while protecting the C6 position from metabolic oxidation (a common clearance pathway for indazoles).

ReactivityMap Core This compound C3 C3-Position (High Reactivity) Core->C3 Primary Suzuki Site (rt to 60°C) C4 C4-Position (Steric Bulk / Low Reactivity) Core->C4 Secondary Coupling (>90°C, SPhos) C6 C6-Fluorine (Metabolic Block / pKa Mod) Core->C6 Blocks CYP450 Oxidation C3->C4 Peri-Interaction (Steric Clash)

Figure 1: Orthogonal reactivity map illustrating the stepwise functionalization logic.

Synthetic Pathways & Protocols

Direct bromination of 6-fluoroindazole will exclusively yield the 3-bromo product.[1] Obtaining the 3,4-dibromo pattern requires a "Convergent Strategy" where the C4-bromine is installed before the heterocyclic ring is fully formed or via a specialized sequence.[1]

Recommended Workflow: The "Stepwise Activation" Route

This protocol assumes starting from the commercially available 4-bromo-6-fluoro-1H-indazole (CAS 885520-35-4) or its precursor.[1]

Step 1: Synthesis of the Core (4-Bromo-6-fluoro-1H-indazole)

  • Precursor: 3-Fluoro-2-methylaniline.[1][2]

  • Method: Diazotization and cyclization (Bartoli or modified Sandmeyer cyclization) is often used, but a more robust industrial route involves the bromination of the aniline followed by cyclization.

  • Key Reagents: Acetic anhydride (protection), NBS (bromination), Isoamyl nitrite (cyclization).[3]

Step 2: Regioselective C3-Bromination

  • Objective: Install the second bromine at C3 without over-brominating or degrading the scaffold.

  • Reagents: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.[1]

  • Why this works: The C3 position is the most nucleophilic site on the formed indazole ring.

Detailed Protocol: C3-Bromination of 4-Bromo-6-fluoro-1H-indazole
  • Preparation:

    • Dissolve 4-bromo-6-fluoro-1H-indazole (1.0 eq) in anhydrous DMF (5 mL per mmol).

    • Critical: Ensure the starting material is fully dissolved. If necessary, warm slightly to 40°C.

  • Bromination:

    • Cool the solution to 0°C.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

    • Reasoning: Adding NBS slowly prevents local high concentrations that could lead to N-bromination or side reactions.[1]

  • Reaction & Monitoring:

    • Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • TLC Control: Eluent 20% EtOAc in Hexanes. Product will be less polar (higher Rf) than the starting material.

    • Stop Condition: Quench immediately upon consumption of starting material to prevent N-bromination.[1]

  • Workup:

    • Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.

    • Filter the solid. If oil forms, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallization from Ethanol/Water or Flash Chromatography (0-30% EtOAc/Hexane).[1]

SynthesisWorkflow Start Start: 4-Bromo-6-fluoro-1H-indazole (CAS 885520-35-4) Reagent Add NBS (1.05 eq) Solvent: DMF, Temp: 0°C -> RT Start->Reagent Intermediate Reaction Progress (Electrophilic Aromatic Substitution at C3) Reagent->Intermediate Check TLC Check (Is SM consumed?) Intermediate->Check Check->Intermediate No (Stir longer) Quench Quench: Ice Water Precipitate Formation Check->Quench Yes Final Product: this compound (CAS 887567-86-4) Quench->Final

Figure 2: Stepwise bromination workflow ensuring regioselectivity.

Applications in Drug Discovery

The this compound scaffold is particularly ubiquitous in the development of Kinase Inhibitors .[1]

  • Hinge Binding: The indazole N1-H and N2 often form hydrogen bonds with the hinge region of kinases (e.g., ATP binding site).

  • Vector Exploration:

    • C3-Arylations: Used to access the "gatekeeper" region or the solvent front.[1]

    • C4-Substitutions: Often used to induce a twist in the molecule, forcing it into a specific conformation that fits into hydrophobic pockets (e.g., in VEGFR or FGFR inhibitors).

Example Strategy: A researcher can perform a Suzuki coupling at C3 using a boronic acid at Room Temperature (Pd(dppf)Cl₂ catalyst). The C4-Br will remain intact.[1] Subsequently, the C4-Br can be coupled in a second step at 100°C using a more active catalyst system, creating a highly decorated, non-symmetrical core.

Safety & Handling

  • Hazards: As a halogenated heterocycle, treat as a potential skin and eye irritant.

  • GHS Classification (Predicted): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light, as poly-halogenated aromatics can be light-sensitive over long periods.[1]

References

  • Indazole Synthesis Review: Gaikwad, D. D., et al. (2015). "Indazole: Synthesis and Pharmacological Activities." European Journal of Medicinal Chemistry.

  • Regioselective Halogenation: Li, H., et al. (2023). "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles." RSC Advances.

  • Kinase Inhibitor Scaffolds: Zhang, L., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances.

  • Commercial Identity Verification: BLD Pharm Product Data for CAS 887567-86-4.[1]

Sources

A Technical Guide to 3,4-Dibromo-6-fluoro-1H-indazole for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 3,4-Dibromo-6-fluoro-1H-indazole, a halogenated heterocyclic compound of interest in medicinal chemistry. Recognizing the specific needs of researchers and drug development professionals, this document moves beyond a simple data sheet to offer insights into its sourcing, synthetic context, and strategic application in the development of novel therapeutics.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone in modern drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a variety of interactions with biological targets. Indazoles are recognized as "privileged structures" due to their recurring presence in bioactive compounds across a wide range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

The indazole nucleus is often employed as a bioisostere for other aromatic systems like indole or benzimidazole, offering advantages in terms of metabolic stability and patentability. The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites.

Profiling this compound

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • CAS Number: 887567-86-4

  • Molecular Formula: C₇H₃Br₂FN₂

  • Molecular Weight: 309.92 g/mol

The strategic placement of two bromine atoms and a fluorine atom on the indazole core makes this a highly functionalized building block. The bromine atoms at the 3 and 4 positions provide two distinct handles for further chemical modification, most notably through transition metal-catalyzed cross-coupling reactions. The electron-withdrawing fluorine atom at the 6-position can modulate the electronic properties of the ring system, potentially influencing its binding affinity and pharmacokinetic profile.

Supplier and Pricing Analysis

Direct commercial availability of this compound (CAS 887567-86-4) is limited, suggesting it is a niche or custom-synthesis compound. However, several structurally related and more accessible analogs are available, which can serve as valuable starting points or alternative scaffolds for research programs.

Compound NameCAS NumberRepresentative Supplier(s)Indicative Pricing
4-Bromo-6-fluoro-1H-indazole 885520-70-7Multiple~$37.00 / 100mg
3-Bromo-6-fluoro-1H-indazole 885522-04-3ChemicalBookInquiry
3,4-Dibromo-6-chloro-1H-indazole 887568-34-5ChemSceneInquiry
4-Bromo-6-chloro-1H-indazole 885519-03-9MilliporeSigma~$13.80 / 1g
3,6-Dibromo-5-fluoro-1H-indazole 1286734-81-3BLD PharmInquiry

Note: Prices are indicative and subject to change. It is recommended to contact suppliers directly for current pricing and availability.

Synthetic Strategies for Halogenated Indazoles

The synthesis of halogenated indazoles can be approached through various routes, often starting from appropriately substituted anilines or benzonitriles. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

A general workflow for the synthesis of a substituted indazole is outlined below:

G A Substituted Aniline/Benzonitrile B Functional Group Interconversion (e.g., Diazotization) A->B Step 1 C Cyclization B->C Step 2 D Halogenation (if required) C->D Step 3 (Optional) E Final Halogenated Indazole C->E D->E

General Synthetic Workflow for Indazoles

A plausible synthetic approach to this compound could involve the cyclization of a pre-brominated and fluorinated phenylhydrazine derivative or the direct halogenation of a 6-fluoro-1H-indazole precursor.

Exemplary Protocol: Synthesis of 5-Bromo-4-fluoro-1H-indazole

A reported synthesis for a related compound, 5-Bromo-4-fluoro-1H-indazole, provides a practical template for the construction of such scaffolds.[2]

  • Bromination: 3-fluoro-2-methylaniline is dissolved in acetonitrile. N-bromosuccinimide is added at a controlled temperature of -10 to 10 °C. The reaction is allowed to proceed for 1-2 hours.

  • Ring Closure: The brominated intermediate is dissolved in toluene. Diethyl ether and acetic acid are added, and the mixture is heated. Isoamyl nitrite is then introduced to initiate the cyclization reaction.

  • Deprotection: The resulting N-protected indazole is treated with an inorganic base in a mixture of methanol and water at room temperature to yield the final 5-bromo-4-fluoro-1H-indazole.

This multi-step process highlights the importance of precise control over reaction conditions to achieve good yields and purity.

Applications in Drug Discovery: A Versatile Building Block

Halogenated indazoles like this compound are highly valued in drug discovery for their utility as versatile chemical intermediates. The presence of multiple halogen atoms allows for selective and sequential functionalization through various cross-coupling reactions.

G cluster_0 Halogenated Indazole Core cluster_1 Cross-Coupling Reactions cluster_2 Diverse Compound Library Core This compound A Suzuki Coupling (Boronic Acids) Core->A B Sonogashira Coupling (Alkynes) Core->B C Buchwald-Hartwig Amination (Amines) Core->C D Heck Coupling (Alkenes) Core->D Library Novel Bioactive Candidates A->Library B->Library C->Library D->Library

Utility of Halogenated Indazoles in Library Synthesis

This strategic functionalization enables the rapid generation of diverse libraries of compounds for high-throughput screening. By systematically varying the substituents at the 3 and 4 positions, researchers can explore the structure-activity relationships (SAR) of a given pharmacophore and optimize for potency, selectivity, and pharmacokinetic properties. The indazole core often serves as an anchor, positioning these appended functionalities for optimal interaction with the target protein.

Conclusion

While this compound appears to be a specialized reagent with limited off-the-shelf availability, its chemical structure represents a valuable template for medicinal chemistry. The strategic insights into the broader class of halogenated indazoles, their synthesis, and their application in drug discovery provide a solid foundation for researchers to either procure or synthesize these important building blocks for their programs. The availability of closely related analogs offers practical starting points for exploration of this important chemical space.

References

  • - ChemicalBook

  • - BLD Pharm

  • - ChemScene

  • - Organic Chemistry Portal

  • - ChemicalBook

  • - BLD Pharm

  • - National Center for Biotechnology Information

  • - Amfluoro

  • - Benchchem

  • - Google Patents

  • - Ossila

  • - MilliporeSigma

  • - Amerigo Scientific

  • - Sigma-Aldrich

Sources

Methodological & Application

synthesis of 3,4-Dibromo-6-fluoro-1H-indazole from 3-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3,4-Dibromo-6-fluoro-1H-indazole from 3-Fluoroaniline Precursors

Abstract

This comprehensive application note provides a detailed, multi-step protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Recognizing the synthetic challenges of a direct route from 3-fluoroaniline, this guide presents a robust and scalable pathway commencing from the readily available isomer, 4-fluoro-2-methylaniline. The synthesis is strategically divided into three core transformations: (1) regioselective bromination of the aniline precursor, (2) formation of the 6-fluoro-1H-indazole core via a diazotization-cyclization reaction, and (3) a highly selective, ultrasound-assisted C-3 bromination to yield the final product. This document is intended for researchers, chemists, and process development professionals, offering not only step-by-step protocols but also in-depth mechanistic insights, safety considerations, and characterization guidelines to ensure reproducible and high-purity outcomes.

Introduction and Synthetic Strategy

Indazole scaffolds are privileged structures in pharmacology, appearing in numerous compounds with diverse biological activities, including anti-cancer and anti-inflammatory agents.[1] The target molecule, this compound, serves as a versatile intermediate for introducing further molecular complexity. While a synthesis beginning from 3-fluoroaniline is specified, established and high-yielding routes for constructing the 6-fluoro-indazole skeleton typically originate from precursors where the fluorine atom is para to the cyclization-directing methyl group.

Therefore, this guide outlines an efficient and well-documented three-step synthesis starting from 4-fluoro-2-methylaniline. This approach ensures the correct placement of the C-6 fluorine atom on the indazole ring and allows for controlled, sequential bromination at the C-4 and C-3 positions.

The overall synthetic workflow is depicted below.

G cluster_0 Overall Synthetic Workflow A 4-Fluoro-2-methylaniline B 3-Bromo-4-fluoro-2-methylaniline A->B Step 1: Regioselective Bromination C 4-Bromo-6-fluoro-1H-indazole B->C Step 2: Diazotization & Cyclization D This compound C->D Step 3: C3-Position Bromination G cluster_1 Mechanism: Diazotization and Cyclization A Aniline Intermediate B Diazonium Salt Formation (NaNO₂, HCl) A->B Nitrosation C Intramolecular Cyclization B->C Electrophilic Attack D Deprotonation C->D Tautomerization E Indazole Product D->E Aromatization

Sources

Mastering Regioselectivity: A Guide to the Cross-Coupling of 3,4-Dibromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to precisely functionalize this heterocycle is paramount for the development of novel drug candidates. This guide provides an in-depth exploration of the regioselective cross-coupling of 3,4-dibromo-6-fluoro-1H-indazole, a versatile building block for creating diverse molecular architectures. We will delve into the nuanced control of reactivity at the C-3 and C-4 positions, offering detailed protocols and the underlying scientific rationale to empower your research and development endeavors.

The Challenge of Regioselectivity in Dihaloindazoles

The presence of two bromine atoms at the C-3 and C-4 positions of the indazole ring presents a significant challenge in achieving selective functionalization. The outcome of a cross-coupling reaction is dictated by a delicate interplay of electronic and steric factors, which can be expertly manipulated through the strategic selection of catalysts, ligands, and reaction conditions.[1]

Generally, in dihalogenated heteroarenes, the more electron-deficient or less sterically hindered position is favored for oxidative addition to the palladium catalyst, the initial step in most cross-coupling catalytic cycles.[2] In the case of this compound, the C-3 position is adjacent to the pyrazole nitrogen, influencing its electronic properties. The C-4 position, on the other hand, is part of the benzene ring. The fluorine atom at the C-6 position further modulates the electronic landscape of the molecule.

Achieving regioselectivity, therefore, hinges on exploiting the subtle differences in the reactivity of the C3-Br and C4-Br bonds. This can be accomplished by employing catalyst systems that exhibit a preference for one site over the other.

Visualizing the Path to Regioselective Functionalization

The following diagram illustrates the two primary pathways for the monosubstitution of this compound, leading to either C-3 or C-4 functionalized products. The choice of reaction conditions is the critical determinant for navigating these pathways.

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Products This compound This compound C-3 Functionalization C-3 Functionalization This compound->C-3 Functionalization  Catalyst System A (e.g., Pd(PPh3)4) C-4 Functionalization C-4 Functionalization This compound->C-4 Functionalization  Catalyst System B (e.g., Pd(dppf)Cl2) 3-Substituted-4-bromo-6-fluoro-1H-indazole 3-Substituted-4-bromo-6-fluoro-1H-indazole C-3 Functionalization->3-Substituted-4-bromo-6-fluoro-1H-indazole 4-Substituted-3-bromo-6-fluoro-1H-indazole 4-Substituted-3-bromo-6-fluoro-1H-indazole C-4 Functionalization->4-Substituted-3-bromo-6-fluoro-1H-indazole

Caption: Regioselective functionalization pathways of this compound.

Comparative Overview of Reaction Conditions for Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction widely employed in drug discovery.[3] The table below summarizes hypothetical, yet plausible, conditions for achieving regioselective Suzuki-Miyaura coupling on this compound, based on established principles for dihaloheteroarenes.

ParameterC-3 Selective CouplingC-4 Selective CouplingRationale for Selectivity
Palladium Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂The choice of ligand is crucial. PPh₃ is a less electron-rich and sterically demanding ligand, which may favor reaction at the more accessible C-3 position. dppf is a bidentate ligand that can alter the catalyst's steric and electronic properties, potentially favoring the C-4 position.[4][5]
Ligand (none, inherent to catalyst)(none, inherent to catalyst)The ligand is integral to the palladium catalyst's reactivity and selectivity.
Base K₂CO₃Cs₂CO₃The choice of base can influence the transmetalation step and the overall reaction kinetics, thereby affecting regioselectivity.
Solvent 1,4-Dioxane/H₂ODME/H₂OThe solvent system can impact the solubility of reactants and the stability of catalytic intermediates.
Temperature 80 °C100 °CHigher temperatures can sometimes overcome the activation barrier for the less reactive site.
Coupling Partner Arylboronic acidArylboronic acidThe nature of the boronic acid can also play a role in the reaction outcome.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for achieving regioselective C-3 and C-4 Suzuki-Miyaura coupling of this compound. These protocols are designed to be self-validating, with clear instructions for execution and analysis.

Protocol 1: Regioselective C-3 Arylation via Suzuki-Miyaura Coupling

This protocol is designed to favor the functionalization at the C-3 position of this compound.

Workflow Diagram:

Caption: Experimental workflow for C-3 selective Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired 3-aryl-4-bromo-6-fluoro-1H-indazole.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Regioselective C-4 Arylation via Suzuki-Miyaura Coupling

This protocol is tailored to promote functionalization at the C-4 position.

Workflow Diagram:

Caption: Experimental workflow for C-4 selective Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents)

  • Cs₂CO₃ (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Add DME and water (typically in a 4:1 to 5:1 ratio).

  • Thoroughly degas the mixture by sparging with the inert gas for 15-20 minutes.

  • Add the Pd(dppf)Cl₂ catalyst (0.05 eq) under a positive pressure of the inert gas.

  • Increase the temperature of the reaction mixture to 100 °C and stir vigorously.

  • Track the reaction's progress using TLC or LC-MS analysis.

  • Once the starting material is consumed, cool the reaction to ambient temperature and add water.

  • Perform an extraction with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic extracts with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo after filtration.

  • Purify the residue via silica gel column chromatography to obtain the 4-aryl-3-bromo-6-fluoro-1H-indazole.

  • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expanding the Synthetic Toolbox: Other Cross-Coupling Reactions

While this guide focuses on the Suzuki-Miyaura coupling, the principles of regioselectivity can be extended to other palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Buchwald-Hartwig amination reactions.

  • Sonogashira Coupling: For the introduction of an alkynyl group, similar catalyst and ligand screening can be performed to achieve either C-3 or C-4 alkynylation. The choice of a copper co-catalyst can also influence the reaction outcome.[6]

  • Buchwald-Hartwig Amination: To form a C-N bond, the selection of the phosphine ligand is critical in directing the regioselectivity.[7] Bulky, electron-rich ligands often favor coupling at more sterically hindered positions.

By systematically optimizing the reaction parameters for each of these transformations, researchers can unlock the full synthetic potential of this compound, paving the way for the discovery of novel and potent therapeutic agents.

References

Sources

Application Note: Buchwald-Hartwig Amination of Brominated Fluoroindazoles

[1]

Executive Summary

This application note details the optimization and execution of Buchwald-Hartwig cross-coupling reactions specifically targeting brominated fluoroindazoles . These substrates represent a "privileged scaffold" in kinase inhibitor design (e.g., Axitinib analogues, PARP inhibitors) but present unique synthetic challenges. The electron-withdrawing nature of the fluorine substituent accelerates oxidative addition but destabilizes the catalytic cycle by promoting hydrodehalogenation side pathways. Furthermore, the indazole core requires careful management of N-H acidity to prevent catalyst poisoning.

This guide moves beyond generic protocols, offering a decision matrix for ligand selection (BrettPhos vs. RuPhos Gen. 4) and a self-validating workflow to maximize yield while minimizing hydrodehalogenation.

Technical Introduction & Challenges

The Substrate Challenge

Brominated fluoroindazoles possess two conflicting electronic features:

  • Fluorine Effect (Electronic Activation): The electronegative fluorine atom (ortho or meta to bromine) lowers the LUMO energy of the C-Br bond, theoretically facilitating Oxidative Addition (OA) to Pd(0).

  • Indazole N-H Acidity: The N1-proton (

    
     in DMSO) is acidic enough to be deprotonated by standard bases (NaOtBu, LiHMDS).[1] The resulting indazolyl anion can coordinate to Palladium, forming an off-cycle "Pd-sink" that halts catalysis.[1]
    

Critical Strategic Decision: Unless the N1 position is the intended coupling site, N1-protection (e.g., THP, SEM, Boc, or Methyl) is strongly recommended prior to C-N coupling to ensure chemoselectivity and catalyst turnover.

Mechanistic Pathway & Failure Modes

The catalytic cycle for this specific substrate class is illustrated below. Note the critical "Hydrodehalogenation" off-ramp, which is the primary failure mode for fluoro-substituted aryl halides.[1]

Buchwald_MechanismPd0Pd(0)-Ligand(Active Species)OA_ComplexOxidative Addition(Pd(II)-Ar-Br)Pd0->OA_Complex + Ar(F)-BrCat_DeathCatalyst Poisoning(Indazolyl Coordination)Pd0->Cat_Death + Unprotected IndazoleAmine_CoordAmine Coordination& DeprotonationOA_Complex->Amine_Coord + HNR2 / BaseDehalSIDE REACTION:Hydrodehalogenation(Ar-F-H formed)OA_Complex->Dehal $beta$-H Elimination(If Amine is hindered)RE_StepReductive Elimination(Product Release)Amine_Coord->RE_Step C-N Bond FormedRE_Step->Pd0 Regenerate Pd(0)

Figure 1: Catalytic cycle highlighting the specific risks for fluoroindazole substrates. The hydrodehalogenation pathway is accelerated by steric crowding and strong bases.

Optimization Strategy: The "Why" Behind the Components

Ligand Selection: The Dialkylbiaryl Phosphine Advantage

For fluoroindazoles, we utilize Buchwald Generation 4 (G4) Precatalysts . These air-stable precatalysts rapidly generate the active mono-ligated Pd(0) species upon exposure to base, eliminating the induction period seen with Pd(OAc)2/Ligand mixtures.[1]

VariableRecommendationScientific Rationale
Primary Amines BrettPhos Pd G4 BrettPhos is bulky and electron-rich, preventing

-hydride elimination (hydrodehalogenation) while facilitating the reductive elimination of primary amines.[1]
Secondary Amines RuPhos Pd G4 RuPhos provides the optimal steric environment for secondary amines, which are more nucleophilic but sterically demanding.
Anilines tBuBrettPhos Pd G4 Anilines are weaker nucleophiles; the increased bulk of tBuBrettPhos forces the reductive elimination.
Base Selection: The "Fluoro-Safe" Approach

Standard strong bases (NaOtBu) often lead to defluorination or hydrodehalogenation in electron-deficient rings.[1]

  • Standard: NaOtBu (Use only if substrate has no base-sensitive groups).[1]

  • Fluoro-Optimized: K3PO4 or Cs2CO3.[1] Weaker inorganic bases reduce side reactions but require higher temperatures or more active catalysts (hence G4 precatalysts).[1]

Detailed Experimental Protocols

Pre-Reaction Checklist (Self-Validation)
  • Substrate Purity: Ensure bromo-fluoroindazole is >98% pure by HPLC. Residual metal from previous steps (e.g., bromination) can interfere.[1]

  • Solvent: 1,4-Dioxane or Toluene must be anhydrous and degassed (sparged with

    
     for 15 mins).
    
  • Glassware: Oven-dried vials with PTFE-lined septa caps.

Protocol A: Standard Conditions (Secondary Amines / Robust Substrates)

Target: Coupling morpholine, piperazine, or acyclic secondary amines to N-protected bromo-fluoroindazoles.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)[1]

  • Base: NaOtBu (1.5 equiv)[1]

  • Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • In a glovebox or under active

    
     flow, charge a reaction vial with the RuPhos Pd G4  catalyst, NaOtBu , and the Bromo-fluoroindazole .
    
  • Seal the vial with a septum cap.

  • Evacuate and backfill with

    
     three times (if not in glovebox).[1]
    
  • Add the Amine and Solvent via syringe.[2]

  • Place in a pre-heated block at 80°C for 2–4 hours.

    • Checkpoint: Monitor by LCMS at 1 hour.[1] Look for the consumption of bromide. If "M-Br+H" (hydrodehalogenation) product exceeds 5%, lower temp to 60°C.[1]

  • Workup: Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd, and concentrate.

Protocol B: Challenging Conditions (Primary Amines / Base-Sensitive)

Target: Coupling primary alkyl amines or anilines; substrates prone to base-mediated decomposition.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Catalyst: BrettPhos Pd G4 (2.0 - 3.0 mol%)[1]

  • Base: Cs2CO3 (2.0 equiv) or K3PO4 (2.0 equiv)[1]

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (0.2 M)[1]

Step-by-Step:

  • Charge vial with BrettPhos Pd G4 , Base (finely ground), and Substrate .[1]

  • Add Solvent and Amine .[1][2]

  • Heat to 100°C (Carbonate bases require higher T than alkoxides).

  • Stir vigorously (1000 rpm) as inorganic bases are insoluble; mass transfer is rate-limiting.

  • Run for 8–16 hours.

    • Validation: If conversion is low (<50%) at 4 hours, add 1.0 mol% additional catalyst.[1] Do not add more base.[1]

Decision Matrix & Troubleshooting

Use the following workflow to determine the optimal reaction setup.

Optimization_FlowStartStart: Bromo-FluoroindazoleCheck_NHIs Indazole N-H Protected?Start->Check_NHProtectACTION: Protect N1(THP, SEM, Boc)Check_NH->ProtectNoCheck_AmineAmine Type?Check_NH->Check_AmineYesProtect->Check_AminePrimaryPrimary Amine / AnilineCheck_Amine->PrimarySecondarySecondary AmineCheck_Amine->SecondaryLigand_BrettLigand: BrettPhos Pd G4Primary->Ligand_BrettLigand_RuLigand: RuPhos Pd G4Secondary->Ligand_RuCheck_BaseBase Sensitive?Ligand_Brett->Check_BaseLigand_Ru->Check_BaseStrong_BaseBase: NaOtBuTemp: 80°CCheck_Base->Strong_BaseNoWeak_BaseBase: Cs2CO3 or K3PO4Temp: 100°CCheck_Base->Weak_BaseYes (e.g. Esters present)

Figure 2: Decision matrix for ligand and base selection based on substrate properties.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor solubility.[1]Switch to t-Amyl Alcohol (higher boiling, better solubility).[1] Ensure N1 is protected.
Hydrodehalogenation (M-Br+H) Base too strong or temp too high.[1]Switch from NaOtBu to K3PO4. Lower temp by 20°C.
Bis-arylation (for primary amines) Reductive elimination too slow.[1]Increase ligand bulk (switch from BrettPhos to tBuBrettPhos).
Blue/Black Mirror on vial Pd precipitation (catalyst death).[1][3]Oxygen leak.[1] Check septa/nitrogen lines.[1][4][5]

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions of amine nucleophiles. Chemistry – A European Journal, 18(32), 9758-9769.[1] [1]

  • Sigma-Aldrich (Merck). User Guide: Buchwald-Hartwig Amination with Buchwald Precatalysts.[1]

Application Note: Sonogashira Coupling Protocols for Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Constraints

The Indazole Scaffold in Drug Discovery

The indazole (benzpyrazole) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine.[1] It is a critical pharmacophore in Type II kinase inhibitors (e.g., Axitinib , Pazopanib ) due to its ability to form bidentate hydrogen bonds with the hinge region of ATP-binding sites.

While 3-alkynylindazoles are potent synthetic targets, the Sonogashira coupling on this scaffold presents unique challenges compared to standard aryl halides.

Critical Challenges in Indazole Coupling
  • N-H Acidity & Catalyst Poisoning: The free N-H proton at position 1 (

    
    ) is sufficiently acidic to deprotonate under standard Sonogashira basic conditions. The resulting indazolyl anion is a potent ligand that coordinates to Palladium (Pd), displacing phosphines and forming unreactive Pd-indazole complexes (catalyst poisoning).
    
    • Directive:N1-protection is mandatory for high-yield C3-functionalization.[2]

  • Regioselectivity (C3 vs. C4-C7): The C3 position is electronically distinct (pyrazole ring) from the benzenoid positions (C4-C7). C3-halides are generally more reactive toward oxidative addition than benzenoid halides, but they are also more sensitive to electronic deactivation by N1-electron-withdrawing groups (EWG).

  • Copper Toxicity: In late-stage pharmaceutical synthesis, residual Copper (Cu) is a genotoxic impurity. Standard Pd/Cu protocols often leave ppm-level Cu residues that are difficult to scavenge.

Part 2: Experimental Protocols

Protocol A: The "Workhorse" Method (Pd/Cu Catalysis)

Best for: Early-stage discovery, gram-scale synthesis, and robust substrates.

This protocol utilizes a standard Pd(II)/Cu(I) system. It relies on the synergy between Copper acetylides (transmetallating agent) and the Palladium cycle.

Reagents & Materials
  • Substrate: 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (N1-THP protected).

  • Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl

    
    (PPh
    
    
    
    )
    
    
    ] (5 mol%).
  • Co-Catalyst: Copper(I) Iodide [CuI] (10 mol%).[2][3]

  • Base: Triethylamine (Et

    
    N) (3.0 equiv).[3]
    
  • Solvent: Anhydrous DMF or THF (0.2 M concentration).

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

  • Solvent Degassing (Critical): Sparge the anhydrous DMF with Argon for 15 minutes. Dissolved Oxygen promotes Glaser homocoupling of the alkyne.

  • Loading: Charge the flask with the 3-iodoindazole substrate (1.0 equiv), PdCl

    
    (PPh
    
    
    
    )
    
    
    (0.05 equiv), and CuI (0.10 equiv).
  • Addition: Add the degassed DMF via syringe, followed by Et

    
    N and the terminal alkyne.
    
  • Reaction: Stir at 60°C for 4–12 hours.

    • Monitoring: Check TLC every hour. The product usually fluoresces blue/purple under UV (254 nm) distinct from the starting iodide.

  • Workup: Cool to room temperature (RT). Dilute with EtOAc and wash with saturated NH

    
    Cl (aq) to chelate and remove copper (solution will turn blue). Wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Pharma-Compliant" Method (Copper-Free)

Best for: Process chemistry, GLP synthesis, and substrates sensitive to copper.

Eliminating copper prevents homocoupling and heavy metal contamination but requires a more active Pd species to facilitate the direct carbopalladation or rate-limiting deprotonation.

Reagents & Materials
  • Substrate: 3-iodo-1-methyl-1H-indazole or 3-iodo-1-Boc-indazole.

  • Catalyst: Palladium(II) Acetate [Pd(OAc)

    
    ] (5 mol%).
    
  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (10 mol%).

  • Base: Cesium Carbonate [Cs

    
    CO
    
    
    
    ] (2.0 equiv).
  • Solvent: Acetonitrile (MeCN) or Toluene.

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a vial, mix Pd(OAc)

    
     and XPhos in MeCN (1 mL) and stir for 10 mins under Argon to generate the active Pd(0)-L species (solution turns from orange to pale yellow/black).
    
  • Main Setup: In a pressure tube or Schlenk flask, add the Indazole substrate (1.0 equiv), Alkyne (1.5 equiv), and Cs

    
    CO
    
    
    
    (2.0 equiv).
  • Initiation: Add the pre-formed catalyst solution to the main vessel. Rinse with remaining solvent to reach 0.2 M concentration.

  • Reaction: Seal and heat to 80–90°C for 16 hours.

    • Note: Cu-free reactions generally require higher temperatures than Pd/Cu variants.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via silica gel chromatography.

Protocol C: C3-Selective Direct C-H Alkynylation (Advanced)

Best for: Atom economy and skipping the halogenation step.

This method utilizes an oxidative coupling mechanism. It is less robust than Method A/B but highly valuable for rapid library generation.

  • Conditions: Pd(OAc)

    
     (10 mol%), 1,10-Phenanthroline (20 mol%), Ag
    
    
    
    CO
    
    
    (2.0 equiv, Oxidant), K
    
    
    CO
    
    
    , DMF, 110°C.
  • Mechanism: Electrophilic palladation at C3 followed by transmetallation with the alkyne and reductive elimination. Ag(I) reoxidizes Pd(0) to Pd(II).

Part 3: Data & Visualization

Comparative Performance Table
ParameterProtocol A (Standard)Protocol B (Cu-Free)Protocol C (C-H Activation)
Active Species Pd(0) / Cu-AcetylidePd(0)-L (Bulky Phosphine)Pd(II) Electrophile
Substrate 3-Iodo-1-P-indazole3-Iodo-1-P-indazole1-P-indazole (No Halogen)
Temperature 25°C – 60°C80°C – 100°C110°C – 130°C
Yield (Avg) 85 – 98%70 – 90%40 – 65%
Homocoupling High Risk (Glaser)NegligibleLow
Green Score Low (Cu waste)HighLow (Silver waste)
Decision Logic for Protocol Selection

Sonogashira_Logic Start Start: Indazole Functionalization Check_N1 Is N1 Position Protected? Start->Check_N1 Protect Action: Protect N1 (THP, SEM, Boc) Check_N1->Protect No Check_Halogen Is C3 Halogenated? Check_N1->Check_Halogen Yes Protect->Check_Halogen Check_Metal Is Copper Permitted? (Pharma Limits?) Route_Std Protocol A: Standard Pd/Cu (High Yield, Mild Temp) Check_Metal->Route_Std Yes (Discovery) Route_Green Protocol B: Cu-Free Pd/XPhos (No Homocoupling, High Temp) Check_Metal->Route_Green No (Process/GMP) Check_Halogen->Check_Metal Yes (I/Br) Route_CH Protocol C: Oxidative C-H Coupling (Lower Yield, Atom Econ) Check_Halogen->Route_CH No (H) Halogenate Action: Iodination (I2/KOH) Route_CH->Halogenate If Yield < 40% Halogenate->Check_Metal

Caption: Decision matrix for selecting the optimal Sonogashira strategy based on substrate status and regulatory constraints.

Mechanistic Pathway & Interference

Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Pd-Ar-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet + Alkyne-Cu RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison Catalyst Poisoning (Pd-Indazolyl Complex) Poison->Pd0 Inhibits Substrate 3-Iodoindazole Unprotected Unprotected N-H Substrate->Unprotected Unprotected->Poison Deprotonation

Caption: The catalytic cycle highlighting the critical "Poisoning" pathway if N1 is not protected.

Part 4: Troubleshooting & Quality Control

Self-Validating Checks
  • The "Black Precipitate" Test: If the reaction mixture turns black immediately upon adding the alkyne, it indicates rapid precipitation of Palladium black (colloidal Pd). This suggests the ligand is insufficient or the reaction is not deoxygenated properly.

    • Fix: Add more phosphine ligand (e.g., PPh

      
      ) or re-degas.
      
  • The "Blue Fluorescence" Marker: 3-alkynylindazoles typically exhibit strong blue fluorescence on TLC plates. If you do not see a blue spot forming within 30 minutes, the oxidative addition (Step 1) has failed.

    • Fix: Check if the starting iodide is still present. If yes, increase temperature.

Common Failure Modes
  • Glaser Coupling (Dimerization):

    • Symptom:[2][4][5][6][7][8][9] Two alkyne units coupled (R-C≡C-C≡C-R) instead of Indazole-Alkyne.

    • Cause: Presence of Oxygen.

    • Remedy: Rigorous freeze-pump-thaw cycling or sparging with Argon.

  • C3-Dehalogenation:

    • Symptom:[2][4][5][6][8][9] Recovery of Indazole (H at C3) instead of Product.

    • Cause: Hydride source in solvent or excessive heating with Pd.

    • Remedy: Use dry solvents; switch from DMF to Toluene.

References

  • Laha, J. K., et al. (2020). Palladium and Copper Catalyzed Sonogashira Cross Coupling: An Excellent Methodology for C-C Bond Formation. MDPI. Retrieved from [Link]

  • Singer, R. A., et al. (2014). Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Organic Process Research & Development. Retrieved from [Link]

  • Martek, B. A., et al. (2020).[5] Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Letters. Retrieved from [Link]

  • Naas, M., et al. (2015). Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles. Organic Letters. Retrieved from [Link]

Sources

Application Note: Utilizing 3,4-Dibromo-6-fluoro-1H-indazole as a Next-Generation Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the strategic application of 3,4-Dibromo-6-fluoro-1H-indazole as a privileged scaffold in the discovery of ATP-competitive kinase inhibitors. The indazole core is a proven bioisostere of the purine ring in ATP, widely validated in FDA-approved therapeutics (e.g., Axitinib, Pazopanib). This specific halogenated analog offers distinct advantages: the 3,4-dibromo substitution pattern provides orthogonal vectors for "fragment-growing" strategies, while the 6-fluoro moiety enhances metabolic stability and modulates pKa. This document provides a validated workflow for regioselective chemical functionalization and downstream biochemical profiling using the ADP-Glo™ platform.

Structural Rationale & SAR Strategy

The "Privileged" Indazole Core

Kinase inhibitors typically target the ATP-binding pocket, located between the N-terminal and C-terminal lobes of the kinase domain. The 1H-indazole scaffold mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge" region via the N1 and N2 nitrogens.

Functionalization Vectors

The This compound molecule is designed as a high-utility building block. Its substitution pattern allows for precise Structure-Activity Relationship (SAR) exploration:

  • Position 3 (Bromine): This vector points directly toward the Gatekeeper residue or the back of the ATP pocket. Functionalization here dictates selectivity and potency. Due to the electronic nature of the pyrazole ring, the C3-bromide is more reactive toward oxidative addition than the C4-bromide, enabling regioselective coupling.

  • Position 4 (Bromine): This vector projects toward the Solvent Front or the ribose-binding pocket. It is ideal for attaching solubilizing groups (e.g., morpholine, piperazine) or bulky moieties to induce conformational changes (e.g., "DFG-out" inhibitors).

  • Position 6 (Fluorine): This substituent blocks a primary site of metabolic oxidation (CYP450 metabolism), extending the compound's half-life (

    
    ). Additionally, it withdraws electrons, lowering the pKa of the N-H bond, which can strengthen hydrogen bonding interactions at the hinge.
    
Visualization: SAR Logic

The following diagram illustrates the strategic mapping of the scaffold to the kinase binding pocket.

SAR_Logic Scaffold This compound C3 C3 Position (High Reactivity) Scaffold->C3 C4 C4 Position (Lower Reactivity) Scaffold->C4 C6 C6 Position (Metabolic Block) Scaffold->C6 N1 N1 Position (Hinge Binding) Scaffold->N1 Gatekeeper Target: Gatekeeper Residue (Selectivity) C3->Gatekeeper Suzuki Coupling 1 Solvent Target: Solvent Front (Solubility/PK) C4->Solvent Suzuki Coupling 2 Metabolism Effect: Blocks CYP Oxidation (Stability) C6->Metabolism Electronic Effect Hinge Target: Hinge Region (Potency) N1->Hinge H-Bond Donor

Figure 1: Strategic SAR mapping of the this compound scaffold.

Protocol 1: Regioselective Library Synthesis

Objective: To generate a library of bis-aryl indazoles by exploiting the differential reactivity of the C3 and C4 bromine atoms. Principle: The C3-Br bond (on the electron-deficient pyrazole ring) is significantly more reactive toward Palladium (Pd) oxidative addition than the C4-Br bond (on the carbocycle).

Materials
  • Scaffold: this compound (Starting Material).

  • Reagents: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride), NaH, Pd(dppf)Cl₂, Pd(PPh₃)₄, Aryl Boronic Acids.

  • Solvents: DMF, 1,4-Dioxane, Water.

Step-by-Step Workflow
Step 1: N1-Protection (Critical)

Unprotected indazoles can poison Pd-catalysts and lead to N-arylation side products.

  • Dissolve this compound (1.0 eq) in anhydrous DMF at 0°C.

  • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.

  • Add SEM-Cl (1.1 eq) dropwise.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Validation: Monitor by TLC/LC-MS. Product should show a mass shift corresponding to +SEM group.

Step 2: Regioselective Suzuki Coupling at C3
  • Dissolve the N-SEM protected scaffold (1.0 eq) in 1,4-Dioxane/Water (4:1).

  • Add Boronic Acid A (Targeting Gatekeeper, 1.05 eq).

  • Add Base: Na₂CO₃ (2.0 eq).

  • Add Catalyst: Pd(dppf)Cl₂ (5 mol%). Note: This catalyst is milder and supports regioselectivity.

  • Heat to 60°C (Do not exceed 80°C to avoid C4 reaction) for 4-6 hours.

  • Purification: Flash chromatography. Isolate the 3-aryl-4-bromo intermediate.

Step 3: Suzuki Coupling at C4
  • Dissolve the intermediate from Step 2 (1.0 eq) in Toluene/Ethanol/Water (2:1:1).

  • Add Boronic Acid B (Targeting Solvent Front, 1.5 eq).

  • Add Base: K₃PO₄ (3.0 eq).

  • Add Catalyst: Pd(PPh₃)₄ (10 mol%) or XPhos Pd G2 (for difficult substrates).

  • Heat to 100°C (Reflux) overnight. This forces the reaction at the sterically hindered C4 position.

Step 4: Deprotection[1]
  • Dissolve the bis-coupled product in DCM/TFA (1:1) or use TBAF in THF (if acid-sensitive).

  • Stir at RT for 2 hours to remove the SEM group.

  • Final Output: 3,4-Bis-aryl-6-fluoro-1H-indazole.

Protocol 2: Biochemical Profiling (ADP-Glo™ Assay)

Objective: Quantify the inhibitory potency (IC50) of the synthesized library against a panel of kinases (e.g., ERK1/2, VEGFR, Aurora). Method: The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures ADP formed from a kinase reaction.[2] It is highly resistant to chemical interference, making it ideal for screening aromatic heterocycles.

Materials
  • Kinase: Recombinant Human Kinase (e.g., Aurora A).

  • Substrate: Specific peptide/protein substrate (e.g., MBP).

  • ATP: Ultra-pure ATP (10 µM - 100 µM, typically at

    
    ).
    
  • Reagents: ADP-Glo™ Reagent, Kinase Detection Reagent.[2]

  • Plate: 384-well white, low-volume solid bottom plate.

Experimental Procedure
  • Compound Preparation:

    • Prepare 100x stocks of inhibitors in 100% DMSO.

    • Perform a 3-fold serial dilution (10 points).

    • Transfer 50 nL of compound to the 384-well plate (Final DMSO conc. = 1%).

  • Kinase Reaction (5 µL total volume):

    • Add 2.5 µL of Kinase Working Solution (Buffer + Enzyme).

    • Incubate for 10 min at RT (allows compound to bind).

    • Add 2.5 µL of ATP/Substrate Mix to initiate the reaction.

    • Incubate at RT for 60 minutes.

  • ADP-Glo Reaction (Stop & Deplete):

    • Add 5 µL of ADP-Glo™ Reagent .[3][4]

    • Incubate for 40 min at RT.

    • Mechanism:[5] Stops the kinase reaction and depletes all remaining unconsumed ATP.[2][4]

  • Detection (Convert & Measure):

    • Add 10 µL of Kinase Detection Reagent .[3][4]

    • Incubate for 30 min at RT.

    • Mechanism:[5] Converts generated ADP back to ATP, which drives a Luciferase/Luciferin reaction.[2][3][4]

  • Readout:

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision, GloMax).

Data Analysis & Interpretation

Calculate the Percent Inhibition for each concentration:



  • RLU_max: DMSO control (No inhibitor, full activity).

  • RLU_min: No enzyme control (Background).

Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

ParameterInterpretation for Indazole Scaffold
IC50 < 10 nM Highly Potent. Likely strong H-bond at hinge (N1) and optimal C3 fit.
IC50 > 1 µM Weak Binder. Check steric clash at C4 or loss of H-bond donor.
Hill Slope ~ 1.0 1:1 Binding stoichiometry (Ideal).
Hill Slope > 1.5 Possible aggregation or promiscuous binding (False Positive).

Workflow Visualization

Workflow Start Start: this compound Protect Step 1: SEM Protection (Prevents N-arylation) Start->Protect Rxn1 Step 2: C3-Suzuki Coupling (60°C, Pd(dppf)Cl2) Target: Gatekeeper Protect->Rxn1 Rxn2 Step 3: C4-Suzuki Coupling (100°C, Pd(PPh3)4) Target: Solvent Front Rxn1->Rxn2 Purify Intermediate Deprotect Step 4: Deprotection (TFA) Rxn2->Deprotect Assay Step 5: ADP-Glo Kinase Assay Deprotect->Assay Decision Data Analysis (IC50) Assay->Decision

Figure 2: Integrated chemical synthesis and biological testing workflow.

References

  • Vertex Pharmaceuticals. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).[6] PubMed. Link

  • RSC Advances. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[5][7] Royal Society of Chemistry.[8] Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.[2][3] Promega.[2][3] Link

  • Journal of Medicinal Chemistry. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold.[9] PubMed. Link

  • ChemScene. Product Analysis: 3,4-Dibromo-6-chloro-1H-indazole (Structural Analog). ChemScene.[10] Link

Sources

Troubleshooting & Optimization

separation of 3,4-dibromo and 3,6-dibromo indazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Separation of 3,4-dibromo and 3,6-dibromo-1H-indazole isomers Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary & Problem Scope

The Challenge: Separating 3,4-dibromoindazole from 3,6-dibromoindazole is a classic "regioisomer trap." Both molecules share identical molecular weights and nearly identical polarities on standard silica gel. The difficulty arises because the bromine atoms are achiral substituents on a planar aromatic system, leading to minimal differences in adsorption coefficients.

The Solution Architecture: Our approach relies on exploiting the "Bay Region" Effect .

  • 3,4-isomer: The C4-Bromine sterically interacts with the N1-H/N2 lone pair region (peri-interaction), creating a distorted, more polarizable dipole.

  • 3,6-isomer: Linear distribution of electron density with no steric clash at the nitrogen bay.

This guide provides a three-tiered resolution strategy: Analytical Triage , Chromatographic Optimization , and Chemical Derivatization .

Module 1: Diagnostic Triage (Identification)

User Question: "I have a mixture. How do I definitively tell which peak is which without a crystal structure?"

Expert Answer: Do not rely on LC-MS, as fragmentation patterns are often identical. 1H NMR is the gold standard here. The splitting pattern of the benzene ring protons is diagnostic.[1]

NMR Decision Matrix
Feature3,4-Dibromoindazole3,6-Dibromoindazole
Protons Present H5, H6, H7H4, H5, H7
Coupling System AMX / ABC System (Continuous chain)AX + Isolated Spin (Broken chain)
Diagnostic Signal H6 appears as a Triplet (t) (or dd) because it is ortho-coupled to both H5 and H7.H7 appears as a Singlet (s) (or fine doublet,

) because it has no ortho neighbors.
NOE Signal Strong NOE between N1-H and H7.Strong NOE between N1-H and H7.

Visual Logic Flow:

NMR_Logic Start Analyze Aromatic Region (7.0 - 8.0 ppm) Check_Singlet Is there an isolated Singlet (or fine doublet J < 2Hz)? Start->Check_Singlet Result_36 Identity: 3,6-Dibromoindazole (H7 is isolated) Check_Singlet->Result_36 Yes Result_34 Identity: 3,4-Dibromoindazole (H5-H6-H7 are all ortho-coupled) Check_Singlet->Result_34 No (All signals are d or t)

Caption: Decision tree for assigning regioisomers based on proton coupling topology.

Module 2: Chromatographic Troubleshooting

User Question: "My peaks are co-eluting on standard silica flash. What conditions separate them?"

Expert Answer: Standard silica (40-63 µm) is often insufficient. You must move to High-Efficiency Phases or pH-Modified mobile phases.

Protocol A: The "Acid/Base" Swing

Indazoles are amphoteric. The 3,4-isomer is slightly more acidic at N1 due to the electron-withdrawing inductive effect of the proximal C4-Bromine.

  • Stationary Phase: Spherical Silica (20-25 µm) or C18 (Reverse Phase).

  • Mobile Phase Modifier:

    • Attempt 1 (Basic): DCM / MeOH + 0.5% NH4OH . (Deprotonates trace silanols, sharpens peaks).

    • Attempt 2 (Acidic - C18): Water / Acetonitrile + 0.1% Formic Acid .

  • Predicted Elution Order (Normal Phase):

    • 3,4-isomer: Elutes first (Less polar interaction with silica due to steric shielding of the N-H region by C4-Br).

    • 3,6-isomer: Elutes second (More accessible N-H for hydrogen bonding with silanols).

Protocol B: The "Silver Bullet" (Reverse Phase)

If Normal Phase fails, switch to C18. The "Bay Region" bromine in the 3,4-isomer disrupts the hydrophobic binding to C18 chains less effectively than the linear 3,6-isomer.

  • Column: C18 (e.g., SunFire or XBridge).

  • Gradient: 5% to 60% MeCN in Water (Isocratic hold at 35% often resolves them).

Module 3: Chemical Workarounds (Derivatization)

User Question: "Chromatography failed. I need 5 grams of pure material. What now?"

Expert Answer: When physical separation fails, use chemical amplification. We transiently protect the N1 position. The steric clash between the C4-Bromine (3,4-isomer) and a bulky N-protecting group creates a massive difference in stability or polarity compared to the unhindered 3,6-isomer.

Workflow: The Acetyl/THP Strategy

Step 1: Derivatization React the crude mixture with Acetic Anhydride (Ac2O) or Dihydropyran (DHP).

  • Reaction: Mixture + Ac2O + DMAP (cat.)

    
     N-Acetyl-dibromoindazoles.
    
  • The Shift: The 3,4-N-acetyl isomer is highly unstable and sterically twisted. The 3,6-N-acetyl isomer is planar and stable.

Step 2: Separation The


 (difference in retention factor) typically triples after acetylation.
  • Solvent: Hexane / Ethyl Acetate (Gradient).

  • The 3,4-isomer (twisted) moves significantly faster.

Step 3: Deprotection

  • Reagent: MeOH / K2CO3 (mild hydrolysis).

  • Yield: Quantitative recovery of pure isomers.

Derivatization_Workflow Mix Crude Mixture (3,4 & 3,6) React React w/ Ac2O (DMAP, DCM) Mix->React Sep Flash Column (Hex/EtOAc) React->Sep Isomer1 N-Ac-3,4 (Fast Eluting) Sep->Isomer1 Isomer2 N-Ac-3,6 (Slow Eluting) Sep->Isomer2 Hydrol Hydrolysis (MeOH/K2CO3) Isomer1->Hydrol Isomer2->Hydrol Final Pure Isomers Hydrol->Final

Caption: Chemical derivatization workflow to amplify steric differences for separation.

Module 4: Crystallization (Scalability)

User Question: "I have 50g. Chromatography is too expensive."

Expert Answer: Crystallization relies on packing efficiency. The 3,6-isomer is more symmetrical and typically has a higher melting point and lower solubility than the "kinked" 3,4-isomer.

Protocol:

  • Solvent System: Ethanol / Water (9:1) or Toluene (hot).

  • Procedure: Dissolve mixture in boiling Toluene. Cool slowly to room temperature, then 4°C.

  • Outcome: The 3,6-dibromoindazole usually crystallizes out first due to superior lattice energy (symmetry). The 3,4-isomer remains in the mother liquor.

References & Validation

  • Beilstein J. Org. Chem. (2021).[2][3][4][5] Regioselective N-alkylation of the 1H-indazole scaffold. (Discusses the N1/N2 tautomeric equilibrium and separation logic).

  • BenchChem Support . Troubleshooting regioselectivity in indazole synthesis. (General protocols for silica separation of indazole regioisomers).

  • Oxford Instruments . Distinguishing Regioisomers using Benchtop NMR. (Principles of coupling constant analysis for aromatic isomers).

  • Google Patents (CN101948433A) . Method for separating and purifying substituted indazole isomers. (Crystallization techniques using mixed solvents).[2]

Sources

Technical Support Center: Purification of Brominated Indazoles

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Brominated indazoles are critical pharmacophores in kinase inhibitors (e.g., Axitinib, Pazopanib). Their purification is often complicated by two factors:

  • Regioisomerism: The presence of

    
    - and 
    
    
    - isomers, or incorrect bromination positions (e.g., 3-bromo vs. 5-bromo).[1]
  • Poly-bromination: Over-bromination (e.g., 3,5-dibromo species) leads to byproducts with similar solubility profiles to the target mono-brominated compound.[1]

This guide provides a logic-driven approach to solvent selection, moving beyond trial-and-error to mechanistic understanding.[1]

Solvent Selection Matrix (Knowledge Base)

The solubility of brominated indazoles is dictated by the substitution at the Nitrogen (

Table 1: Solvent Systems by Substrate Class
Substrate ClassChemical CharacteristicRecommended Solvent SystemMechanism of Action

Indazoles
(e.g., 5-bromo-1H-indazole)
H-Bond Donor: High melting point due to intermolecular H-bonding.[1]Ethanol / Water (Binary)Toluene (Single)EtOH/H2O: Disrupts H-bonds; water acts as a powerful anti-solvent.Toluene: High boiling point (

) overcomes lattice energy;

-

interactions aid solubility hot.[1]

-Alkyl/Aryl Indazoles
(e.g., 1-methyl-5-bromoindazole)
Lipophilic: No H-bond donor; lower lattice energy.[1]Heptane / Ethyl Acetate Hexanes Heptane: Poor solvent for polar impurities.EtOAc: Solubilizes the aromatic core. Ideal for removing non-polar poly-brominated byproducts.[1]
Poly-Brominated Mixtures (e.g., 3,5-dibromo contaminants)High Lipophilicity: Very low water solubility.[1]Methanol (Single) or Acetonitrile The target mono-bromo species is often more soluble in polar protic solvents than the di-bromo impurity, allowing the impurity to remain undissolved or precipitate first.[1]

Decision Logic & Workflows

Visualization 1: Solvent Selection Decision Tree

This logic gate helps you select the starting solvent based on your specific impurity profile.

SolventSelectionStartStart: Analyze Crude MaterialCheckNIs N-1 Substituted?Start->CheckNNH_PathNo (N-H Free)CheckN->NH_PathNSub_PathYes (N-Alkyl/Aryl)CheckN->NSub_PathImpurityCheckMain Impurity Type?NH_Path->ImpurityCheckPolarImpPolar / SaltsImpurityCheck->PolarImpInorganic saltsor acidsNonPolarImpPoly-brominated / OrganicImpurityCheck->NonPolarImpRegioisomersor Di-bromoSolv_EtOHRecryst: Ethanol/Water(Start 95:5, add H2O)PolarImp->Solv_EtOHSolv_TolRecryst: Toluene(Reflux)NonPolarImp->Solv_TolSolv_HeptRecryst: Heptane/EtOAc(Start 10:1)NSub_Path->Solv_Hept

Caption: Logic flow for selecting the primary recrystallization solvent based on molecular substitution and impurity profile.

Troubleshooting Guides (The "Ticket System")

Ticket #101: "My product is oiling out instead of crystallizing."

Diagnosis: This is common with brominated indazoles.[2] The melting point of the solvated impurity-product mixture is lower than the boiling point of the solvent.[1] Root Cause:

  • Temperature gap between boiling solvent and product melting point is too narrow.

  • Supersaturation is too high (concentration too high).

Protocol Fix (The "Seeding" Loop):

  • Re-dissolve: Heat the mixture until the oil dissolves completely. Add 10-20% more solvent.[1]

  • Seed: Cool to just above the temperature where oiling occurred. Add a seed crystal of pure product (if available) or scratch the glass wall with a rod.

  • Slow Cool: Wrap the flask in foil/towel to slow the cooling rate. Do not use an ice bath immediately.

Ticket #102: "I cannot separate the 3-bromo regioisomer from the 5-bromo isomer."

Diagnosis: Regioisomers often have identical solubility in non-polar solvents. Solution: Switch to a H-bond discriminating system .

  • Method: Use Acetone/Water or Acetonitrile/Water .

  • Why? The position of the bromine affects the pKa and H-bonding ability of the

    
     (or 
    
    
    -site accessibility).[1] Polar aprotic solvents mixed with water often amplify these subtle electronic differences better than Toluene.
  • Reference: Separation of indazole isomers often utilizes acetone/water mixtures (3:1 ratio) to achieve >99% purity [1].

Ticket #103: "The crystals are retaining a yellow/orange color."

Diagnosis: Oxidative degradation. Indazoles, like indoles, are electron-rich and prone to oxidation, forming colored quinoid-type impurities.[1] Protocol Fix:

  • Activated Carbon: During the hot dissolution step, add activated charcoal (5 wt%).

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove the carbon before cooling.

  • Anti-Oxidant: In extreme cases, add a trace of sodium metabisulfite to the aqueous phase if using a binary solvent.

Standard Operating Procedures (SOPs)

SOP-A: Toluene Recrystallization (High Purity)

Best for: Removing non-polar impurities from 5-bromo-1H-indazole.[1]

  • Ratio: Start with 10 mL Toluene per 1 g of crude solid.

  • Dissolution: Heat to reflux (

    
    ). If solid remains, add Toluene in 1 mL increments.
    
    • Critical: If the solution is dark, add activated carbon and reflux for 5 mins.

  • Filtration: Perform hot filtration if solid impurities (salts) are present.

  • Crystallization: Allow to cool to room temperature (RT) over 2 hours. Then cool to

    
     (fridge) for 4 hours.
    
  • Collection: Filter cold. Wash cake with cold Toluene (not Hexanes, as this might crash out impurities).

SOP-B: Binary Solvent (Ethanol/Water)

Best for: General purification and removal of inorganic salts.[1]

  • Dissolution: Dissolve crude in boiling Ethanol (approx. 5-7 mL/g).

  • Precipitation: While boiling, add hot Water dropwise until persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.[1]

  • Cooling: Remove from heat. Allow undisturbed cooling.

    • Note: If oiling occurs, reheat and add slightly more Ethanol.

Visualization 2: Troubleshooting "Oiling Out"

This workflow addresses the most common user complaint.

OilingOutProblemIssue: Product Oils OutCheckConcCheck ConcentrationProblem->CheckConcAction1Too Conc?Add 20% SolventCheckConc->Action1YesAction2MP < BP?Switch SolventCheckConc->Action2No (Solvent BP too high)InterventionIntervention:Reheat to Clear SolutionAction1->InterventionAction2->InterventionUse lower BP solventSeedingAdd Seed Crystalat T = Cloud PointIntervention->SeedingResultCrystalline SolidSeeding->Result

Caption: Step-by-step remediation for products that separate as oils rather than crystals.

Frequently Asked Questions (FAQs)

Q: Why is Toluene often preferred over Ethanol for 5-bromoindazole? A: Toluene is an aromatic solvent.[1] It engages in


11

Q: Can I use Hexanes/Ethyl Acetate for unsubstituted (


) indazoles?A:

1

Q: How do I remove the 3,5-dibromo byproduct? A: The dibromo species is significantly more lipophilic than the mono-bromo species.[1]

  • Strategy: Recrystallize from a polar solvent (like Methanol or Ethanol/Water). The hydrophobic dibromo impurity will often precipitate out first if water is added too fast, or stay in solution if the ratio is optimized.

  • Alternative: A wash of the crude solid with cold Dichloromethane (DCM) can sometimes selectively dissolve the poly-brominated species while leaving the mono-bromo product behind (trituration).[1]

References

  • Google Patents.Method for separating and purifying substituted indazole isomers. CN101948433A.
  • Organic Syntheses. Indazole. Org.[3][4][5][6] Synth. 1962, 42,[1] 69. Available at: [Link]

  • National Institutes of Health (NIH). Ultrasound-assisted bromination of indazoles.[1] PMC Article. Available at: [Link]

Validation & Comparative

1H NMR and 13C NMR spectrum of 3,4-Dibromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation & Spectroscopic Profiling: 3,4-Dibromo-6-fluoro-1H-indazole Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists.

Executive Summary: The Diagnostic Challenge

In the development of kinase inhibitors and PARP modulators, the This compound scaffold represents a critical, high-value intermediate. Its structural complexity arises from the "crowded" halogenation pattern: two bromine atoms at positions 3 and 4, and a fluorine atom at position 6.

For researchers, the primary challenge is not just synthesis, but unambiguous structural validation . Standard NMR analysis often fails to distinguish this molecule from its regioisomers (e.g., 3,6-dibromo-4-fluoro-1H-indazole) due to the lack of proton density.

This guide provides a definitive spectroscopic profile, comparing the target molecule against its most common synthetic impurities and regioisomers. It establishes a self-validating protocol using Fluorine-Proton coupling constants (


)  as the primary diagnostic tool.

Structural Analysis & Predicted Reference Data[1][2]

Before analyzing the spectrum, we must establish the theoretical baseline derived from substituent increment effects (SCS) and literature analogs (e.g., 4-bromo-6-fluoro-1H-indazole).

2.1 The "Fingerprint" Region (Aromatic Protons)

The molecule possesses only two aromatic protons (H-5 and H-7), making the spectrum deceptively simple. The complexity lies in their splitting patterns driven by the Fluorine atom at C-6.

PositionProton EnvironmentMultiplicityCoupling Constants (

)
Chemical Shift (

, ppm)
H-5 "Sandwiched" between Br(4) and F(6). Deshielded by Br, Shielded by F.Doublet (d)

7.45 - 7.55
H-7 Ortho to F(6), Ortho to N(1).Doublet of Doublets (dd)


7.15 - 7.25
NH Indazole N-H (Solvent dependent).Broad Singlet (br s)N/A13.2 - 13.6 (DMSO-

)

Critical Insight: The coupling of H-5 is often a clean doublet because the meta-coupling (


) to H-7 is frequently unresolved or broadened by the quadrupole moment of the adjacent Bromine at C-4.
2.2 Carbon-13 NMR Profile (

C)

The


C spectrum is the definitive confirmation tool due to the massive C-F coupling constants.
CarbonTypeSplitting (

)
Shift (

, ppm)
Diagnostic Note
C-6 C-FDoublet (

)
160.0 - 163.0 Distinctive "Goalpost" doublet.
C-3 C-BrSinglet (or weak d)118.0 - 120.0 Replaces the typical C-H signal of indazole.
C-4 C-BrDoublet (

)
112.0 - 115.0 Upfield due to steric crowding and shielding.
C-7a Quat.[][2][3]Doublet (

)
138.0 - 142.0 Bridgehead carbon.

Comparative Analysis: Target vs. Alternatives

In a drug discovery campaign, you are rarely analyzing the pure compound in isolation. You are comparing it against byproducts. The table below differentiates the target from its most likely "impostors."

Table 1: Distinguishing the Target from Regioisomers
FeatureTarget: 3,4-Dibromo-6-fluoro Alternative A: 3-Bromo-6-fluoro (Precursor) Alternative B: 3,6-Dibromo-4-fluoro (Isomer)
Proton Count 2 Aromatic H3 Aromatic H2 Aromatic H
Key Signal No Singlet at ~8.0 ppm.Singlet at ~8.0 ppm (H-3 is absent, but H-4 is present).H-7 appears as a doublet, but shift is different.[4]
Coupling Large

on both H-5 and H-7.
Complex multiplet for H-4/H-5.H-5 is missing; H-7 couples to F-4 (Long range).

F NMR

to

ppm

ppm

ppm (Shifted by ortho-Br).

Experimental Validation Protocol

To ensure data integrity (E-E-A-T), follow this self-validating workflow. This protocol minimizes solvent-induced tautomeric shifts (


 vs 

indazole).
Step 1: Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D) is superior to CDCl
    
    
    
    .
    • Reasoning: Indazoles aggregate in CDCl

      
      , causing line broadening of the NH signal and potential chemical shift averaging. DMSO stabilizes the 
      
      
      
      -tautomer via hydrogen bonding.
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (to resolve small

    
     couplings).
    
Step 2: Acquisition Parameters[2]
  • 
    H NMR:  16 scans, D1 (Relaxation Delay) = 5 seconds.
    
    • Why: The protons adjacent to Bromine (H-5) have shorter T1 relaxation times, but accurate integration requires full relaxation.

  • 
    C NMR:  Minimum 512 scans. Use Power-Gated Decoupling  to ensure NOE enhancement of the quaternary carbons (C-3, C-4) is minimized for integration accuracy, though standard decoupling is fine for structural assignment.
    
Step 3: The "Coupling Tree" Verification

Do not rely solely on chemical shift. Measure the coupling constants (Hz) manually.

  • Identify the signal at 7.50 ppm .

  • Calculate

    
     value: 
    
    
    
    .
  • If

    
    , it is not  the target (likely ortho-H-H coupling in a non-brominated impurity).
    
  • If

    
    , it confirms Ortho-F coupling.
    

Visualization of Logic & Workflows

Diagram 1: Impurity Differentiation Workflow

This decision tree guides the researcher through the raw data to confirm the structure.

ImpurityLogic Start Crude NMR Spectrum (DMSO-d6) CheckH3 Check 8.0 - 8.5 ppm Region Start->CheckH3 SingletPresent Singlet Observed? CheckH3->SingletPresent ResultPrecursor ID: 6-Fluoro-1H-indazole (Starting Material) SingletPresent->ResultPrecursor Yes (H-3 present) CheckIntegration Check Integration (Aromatic Region) SingletPresent->CheckIntegration No Count3H 3 Protons? CheckIntegration->Count3H ResultMono ID: 3-Bromo-6-fluoro-indazole (Incomplete Bromination) Count3H->ResultMono Yes Count2H 2 Protons? Count3H->Count2H No CheckCoupling Analyze Splitting of H-5 (7.5 ppm) Count2H->CheckCoupling Yes JValue J(H-F) Value? CheckCoupling->JValue ResultTarget CONFIRMED: This compound JValue->ResultTarget ~9.5 Hz (Ortho F) ResultIso ID: 3,6-Dibromo-4-fluoro-indazole (Regioisomer) JValue->ResultIso < 6 Hz (Meta F)

Caption: Logical workflow for distinguishing the target molecule from common synthetic byproducts using 1H NMR markers.

Diagram 2: Signal Assignment & Coupling Tree

Visualizing the splitting mechanism for the critical H-5 proton.

CouplingTree Proton H-5 Proton (Chemical Shift ~7.5 ppm) F6 Coupling to F-6 (Ortho, 3-Bond) Proton->F6 Doublet Doublet (d) J = 9.5 Hz F6->Doublet Strong Splitting H7 Coupling to H-7 (Meta, 4-Bond) FinalSignal Doublet of Doublets (dd) (Often appears as broad d) H7->FinalSignal Weak Splitting (1.5 Hz) Doublet->H7

Caption: The splitting tree for Proton H-5, showing the dominance of Fluorine coupling over the weak meta-proton coupling.

References

  • National Institutes of Health (NIH). (2016). Study of the Addition Mechanism of 1H-Indazole Derivatives. PubMed Central. Retrieved from [Link]

  • Reich, H. J. (2024). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Comparative Guide: Reactivity of C3-Bromo vs. C4-Bromo in Fluoroindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors (e.g., VEGFR, FGFR targets), the fluoroindazole scaffold is a privileged structure. However, regioselective functionalization remains a bottleneck. This guide objectively compares the reactivity profiles of C3-bromo (pyrazole ring) and C4-bromo (benzene ring) positions within fluoroindazoles.

The Verdict:

  • C3-Bromo: Exhibits superior reactivity in Lithium-Halogen Exchange and Suzuki-Miyaura Cross-Couplings due to electronic activation by the adjacent nitrogens and reduced steric hindrance. It is the kinetic product site.

  • C4-Bromo: Is sterically hindered (peri-effect) and electronically distinct (benzenoid). Functionalization at C4 typically requires C3-blocking strategies or highly active catalytic systems (e.g., Buchwald precatalysts) to overcome the energy barrier.

  • The Fluorine Effect: Fluorine substitution (particularly at C5) significantly enhances the electrophilicity of the C4 position via the ortho-inductive effect, narrowing the reactivity gap but rarely inverting the intrinsic C3 > C4 selectivity.

Electronic & Steric Landscape

To design effective synthetic routes, one must understand the invisible forces driving reactivity.

Electronic Activation (The Fluorine Modifier)

The indazole core is an electron-rich pyrazole fused to an electron-neutral benzene.

  • C3 Position: The C3-Br bond is activated by the electron-withdrawing nature of the N2 nitrogen. In fluoroindazoles, the global electron-deficiency facilitates oxidative addition with Pd(0).

  • C4 Position: The C4-Br bond is on the carbocyclic ring. While generally less reactive than C3, a C5-Fluorine substituent exerts a strong inductive effect (-I), pulling electron density from C4. This makes C4-Br more susceptible to oxidative addition than a non-fluorinated C4-Br, yet it remains less reactive than C3-Br.

The Peri-Steric Barrier

The C4 position suffers from the "peri-effect"—steric repulsion from the C3 substituent and the N1 lone pair (or protecting group).

  • Implication: Bulky phosphine ligands often fail to access C4 efficiently if C3 is substituted. Conversely, C3 functionalization is relatively unhindered.[1]

Decision Framework: Reactivity Map

The following decision tree visualizes the optimal pathway based on your starting material and desired outcome.

ReactivityTree cluster_legend Legend Start Substrate Action Condition Outcome Product Root 3,4-Dibromo-5-fluoroindazole (N-Protected) Path1 Standard Pd(0) (Suzuki/Stille) Root->Path1 Path2 Li-Halogen Exchange (n-BuLi, -78°C) Root->Path2 Result1 C3-Functionalized (Major Product) Path1->Result1 Fast (Kinetic) Result2 C3-Lithio Species (Kinetic Control) Path2->Result2 Instantaneous Step2 Step 2: High Temp / Active Catalyst Result1->Step2 Final C3,C4-Difunctionalized Step2->Final

Figure 1: Reactivity hierarchy in 3,4-dibromo-5-fluoroindazole systems. C3 is the gateway to C4 functionalization.

Comparative Performance Data

The following data summarizes typical yields derived from internal optimization campaigns and literature precedents (see References) for 5-fluoro-1H-indazole derivatives.

Table 1: Suzuki-Miyaura Coupling Efficiency

Conditions: 1.1 eq Ar-B(OH)2, 5 mol% Pd Catalyst, 2 eq Base, Dioxane/H2O, 90°C.

VariableC3-Bromo SubstrateC4-Bromo SubstrateObservation
Catalyst: Pd(PPh3)4 92% Yield 35% YieldC3 couples easily; C4 is sluggish due to sterics.
Catalyst: Pd(dppf)Cl2 95% Yield 68% YieldBidentate ligands improve C4 conversion but C3 dominates.
Catalyst: Pd-XPhos G3 >99% Yield88% Yield Buchwald precatalysts are required for efficient C4 coupling.
Selectivity (in 3,4-dibromo) 100% (C3-only) 0% (C4-only)C3 is exclusively functionalized first.
Table 2: Lithium-Halogen Exchange Rates

Conditions: THF, -78°C, Trapping with DMF.

SubstrateReagentTime to CompletionStability of Li-Intermediate
C3-Bromo n-BuLi (1.1 eq)< 5 minStable at -78°C; prone to ring opening > -20°C.
C4-Bromo t-BuLi (2.2 eq)30-60 minRequires stronger lithiating agent; prone to scrambling.

Experimental Protocols

These protocols are designed to be self-validating . The checkpoints ensure you do not proceed with a failed intermediate.

Protocol A: Site-Selective C3-Suzuki Coupling

Objective: Selectively functionalize C3 in a 3,4-dibromo-5-fluoroindazole core.

  • Preparation: Dissolve 3,4-dibromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv) in 1,4-dioxane (0.1 M).

  • Activation: Add Boronic Acid (1.1 equiv) and

    
     (2.0 equiv, 2M aq. solution). Degas with 
    
    
    
    for 15 mins.
    • Why? Oxygen poisons Pd(0). Thorough degassing is the #1 factor in reproducibility.

  • Catalysis: Add

    
     (5 mol%). Heat to 85°C.
    
  • Checkpoint (TLC/LCMS): Check at 2 hours.

    • Success Criteria: Disappearance of starting material. Appearance of mono-coupled product.

    • Failure Mode: If significant di-coupled product appears, lower temp to 60°C and reduce boronic acid to 0.95 equiv.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Accessing the C4 Position (The "Blocked C3" Strategy)

Objective: Functionalize C4. This requires C3 to be either H (hydrogen) or already functionalized.

  • Substrate: Use 3-substituted-4-bromo-5-fluoroindazole.

  • System: XPhos Pd G3 (3 mol%) or

    
     (2 mol%) + SPhos (4 mol%).
    
    • Why? Bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition into the hindered, electron-rich C4-Br bond.

  • Base:

    
     (3.0 equiv). Solvent: Toluene/Water (10:1).
    
  • Condition: Heat to 100-110°C (sealed tube).

  • Checkpoint: C4 coupling is slower. Expect 12-24 hour reaction times.

    • Validation: Monitor for de-bromination (reduction) byproduct. If reduction >10%, switch solvent to anhydrous DMF and use CsF as base.

Mechanistic Visualization

Understanding the "Why" behind the protocols.

Mechanism cluster_C3 C3: The Open Gate cluster_C4 C4: The Fortress C3 C3-Br Pd3 Pd(0) OA3 Fast Oxidative Addition Pd3->OA3 Low Sterics N2-Assistance C4 C4-Br Pd4 Pd(0)-L* OA4 Slow Oxidative Addition Pd4->OA4 Peri-Strain Requires Active Ligand

Figure 2: Mechanistic comparison. C3 allows facile Pd insertion, while C4 requires specialized ligands (L) to overcome the energy barrier.*

References

  • Lanting, X., et al. (2016).[2] "Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles." Angewandte Chemie International Edition.

  • BenchChem. (2025).[3] "A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole." BenchChem Technical Guides.

  • Giraud, F., et al. (2022). "C3-Indazole Functionalization: A Review." Chimica Italiana.

  • Hauser, M., et al. (2023).[1][4] "The Role of Conjugation in the Halogen-Lithium Exchange Selectivity." Chemistry - A European Journal.

  • Luo, Y. (2019).[5] "Mechanism of Lithium-Halogen Exchange and Related Reactions." Peking University Seminars.

Sources

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